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molecular formula C7H6ClIO2S B3041741 (3-Iodophenyl)methanesulfonyl chloride CAS No. 352708-55-5

(3-Iodophenyl)methanesulfonyl chloride

Cat. No. B3041741
M. Wt: 316.54 g/mol
InChI Key: FWYCOHVQIFJXEL-UHFFFAOYSA-N
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Patent
US07135600B2

Procedure details

A stirred mixture of sodium (3-iodophenyl)methanesulfonate (3.6 g) and phosphoryl chloride (10 ml) in sulpholane (20 ml) and acetonitrile (30 ml) was heated at 70° for 2 h. The mixture was poured onto crushed ice (200 ml) and the precipitated product was collected and dried to give the title product (2.8 g) LCMS RT=3.47 min.
Name
sodium (3-iodophenyl)methanesulfonate
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH2:8][S:9]([O-:12])(=O)=[O:10])[CH:5]=[CH:6][CH:7]=1.[Na+].P(Cl)(Cl)([Cl:16])=O>S1(CCCC1)(=O)=O.C(#N)C>[I:1][C:2]1[CH:3]=[C:4]([CH2:8][S:9]([Cl:16])(=[O:12])=[O:10])[CH:5]=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
sodium (3-iodophenyl)methanesulfonate
Quantity
3.6 g
Type
reactant
Smiles
IC=1C=C(C=CC1)CS(=O)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 70° for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was poured
CUSTOM
Type
CUSTOM
Details
the precipitated product was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)CS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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